molecular formula C19H22FN3O4S2 B2823507 N1-(4-fluorophenethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896278-60-7

N1-(4-fluorophenethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2823507
CAS RN: 896278-60-7
M. Wt: 439.52
InChI Key: ISZXZASGKSFPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-fluorophenethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H22FN3O4S2 and its molecular weight is 439.52. The purity is usually 95%.
BenchChem offers high-quality N1-(4-fluorophenethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-fluorophenethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Compulsive Food Consumption

Research has highlighted the role of orexin receptors in modulating feeding, arousal, stress, and drug abuse. A study by Piccoli et al. (2012) investigated the effects of selective orexin receptor antagonists on binge eating in female rats. This study suggests that orexin-1 receptor mechanisms play a significant role in compulsive food intake, indicating that antagonism at this receptor could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

Functionalization of C60

The chemical reactivity of N-fluorobenzenesulfonimide (NFSI) with C60 was explored by Li et al. (2015), demonstrating the potential of NFSI to act as an oxidant in reactions with cyclic amines. This study opens avenues for the development of various 1,2- and 1,4-bisfullerene adducts, showcasing the compound's versatility in chemical synthesis and potential applications in materials science (Li et al., 2015).

Metabolism and Stability Analysis

A detailed study on the metabolism of LY654322, a growth hormone secretagogue, highlights the formation of an unusual diimidazopyridine metabolite. This research provides insights into the metabolic pathways of pharmaceutical compounds, shedding light on the complexities of drug metabolism and the impact of structural modifications on stability and activity (Borel et al., 2011).

Detection Techniques for Environmental and Biological Sciences

Wang et al. (2012) developed a reaction-based fluorescent probe for the discrimination of thiophenols over aliphatic thiols. This innovative approach enhances the sensitivity and selectivity of detection techniques, which is crucial for monitoring toxic substances in environmental and biological samples (Wang et al., 2012).

Physiological Implications and Pharmacokinetics

Sterner et al. (2013) designed a physiologically based pharmacokinetic model for TMB-4, aiming to improve the therapeutic efficacy of oxime countermeasures against chemical warfare nerve agents. This study emphasizes the importance of understanding pharmacokinetics and optimizing dosing regimens for enhanced medical countermeasures (Sterner et al., 2013).

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S2/c20-15-7-5-14(6-8-15)9-10-21-18(24)19(25)22-13-16-3-1-11-23(16)29(26,27)17-4-2-12-28-17/h2,4-8,12,16H,1,3,9-11,13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZXZASGKSFPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorophenethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

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